molecular formula C17H14N4O B11453378 2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11453378
M. Wt: 290.32 g/mol
InChI Key: OLJQLOAOEAIODW-ZHACJKMWSA-N
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Description

2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The phenol group attached to the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aniline derivatives under controlled conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a halogenated triazine derivative reacts with styrene in the presence of a palladium catalyst.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, where the halogenated triazine derivative reacts with ammonia or an amine under basic conditions.

    Phenol Group Introduction: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the triazine derivative reacts with a phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, Heck reaction, amination, and nucleophilic aromatic substitution reactions on a large scale.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It can also interact with proteins, altering their structure and function. The phenol group in the compound can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}aniline
  • **2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}thiophenol
  • **2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}methanol

Uniqueness

2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties such as increased acidity and the ability to form hydrogen bonds. This makes the compound more versatile in its applications compared to similar compounds that lack the phenol group.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C17H14N4O/c18-17-20-15(11-10-12-6-2-1-3-7-12)19-16(21-17)13-8-4-5-9-14(13)22/h1-11,22H,(H2,18,19,20,21)/b11-10+

InChI Key

OLJQLOAOEAIODW-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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